molecular formula C₂₂H₁₆D₃N₃O₄ B1147181 ent-Tadalafil-d3 CAS No. 1329568-92-4

ent-Tadalafil-d3

Numéro de catalogue: B1147181
Numéro CAS: 1329568-92-4
Poids moléculaire: 392.42
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tadalafil-d3 (also known as “Tadalafil-3-d3”) is an important research tool in the field of medicinal chemistry. Tadalafil-d3 is a synthetic compound that is used in a variety of lab experiments, including those involving the study of biochemical and physiological effects of drugs. It is a deuterated form of the drug tadalafil, which is a phosphodiesterase-5 inhibitor used to treat erectile dysfunction. Tadalafil-d3 has been used in a variety of experiments to study the biochemical and physiological effects of drugs, as well as to gain insight into the mechanism of action of drugs.

Applications De Recherche Scientifique

Understanding the Mechanisms and Therapeutic Potential

Pathophysiology of Male LUTS and BPH

Research has delved into the mechanisms by which PDE5 inhibitors like tadalafil may modulate symptoms associated with benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS). Studies suggest that tadalafil's action on the phosphodiesterase type 5 (PDE5) enzyme can lead to symptom relief in men with BPH, potentially by affecting smooth muscle relaxation and blood flow within the lower urinary tract and prostate (Andersson et al., 2011).

Efficacy in Treating BPH-LUTS

Clinical trials have confirmed the efficacy and safety of tadalafil in treating men with LUTS suggestive of BPH. Tadalafil has shown to significantly improve International Prostate Symptom Score (IPSS) results, highlighting its potential as a therapeutic option for managing BPH-LUTS (Porst et al., 2011).

Protection Against Myocardial Ischemia/Reperfusion Injury

Tadalafil has been investigated for its cardioprotective effects, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. Through mechanisms involving PKG activation and hydrogen sulfide (H2S) signaling, tadalafil administration has been shown to limit myocardial infarction and preserve left ventricular function in experimental models, suggesting its potential utility in cardiovascular protection (Salloum et al., 2009).

Implications for Erectile Dysfunction and Cardiovascular Safety

The cardiovascular safety of tadalafil, particularly in patients with erectile dysfunction (ED) on common antihypertensive therapies, has been extensively studied. Tadalafil is generally well-tolerated, with minimal effects on blood pressure in patients receiving antihypertensive medication, underscoring its safety profile in a population at risk for cardiovascular events (Kloner et al., 2003).

Augmentation of Tumor-Specific Immunity in Cancer

Investigations into the immunomodulatory effects of tadalafil have revealed its potential to augment tumor-specific immunity in patients with head and neck squamous cell carcinoma (HNSCC). Tadalafil treatment has been associated with reduced numbers of myeloid-derived suppressor cells (MDSCs) and enhanced immune response, suggesting its therapeutic potential beyond its primary indications (Califano et al., 2015).

Endothelial Function and Cardiovascular Health

Tadalafil has also been shown to improve endothelial function in patients with conditions like benign prostatic hyperplasia (BPH). By improving measures such as brachial-ankle pulse wave velocity (baPWV) and ankle-brachial index (ABI), tadalafil may offer benefits in vascular health and endothelial function, highlighting its potential in cardiovascular disease management (Amano et al., 2018).

Mécanisme D'action

While specific information on the mechanism of action of ent-Tadalafil-d3 is not available, it’s worth noting that Tadalafil, the parent compound, is a phosphodiesterase type 5 (PDE5) inhibitor . PDE5 inhibitors are considered the first-line treatment in patients with erectile dysfunction due to their safety and efficacy profile .

Safety and Hazards

When handling ent-Tadalafil-d3, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Analyse Biochimique

Biochemical Properties

ent-Tadalafil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis. By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes vasodilation by increasing cGMP levels, which in turn relaxes smooth muscle cells. In neuronal cells, this compound may influence neurotransmitter release and synaptic plasticity by modulating cGMP-dependent signaling pathways. Furthermore, this compound can impact gene expression by altering the activity of transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PDE5, leading to enzyme inhibition. This inhibition prevents the breakdown of cGMP, resulting in elevated cGMP levels and subsequent vasodilation. Additionally, this compound may interact with other biomolecules, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring consistent results in in vitro and in vivo experiments. Over extended periods, this compound may exhibit sustained effects on cellular processes, including prolonged vasodilation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit PDE5 and promote vasodilation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hypotension and gastrointestinal disturbances. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological response. Careful dosage optimization is essential to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of this compound. Additionally, this compound may affect metabolic flux and metabolite levels, further modulating cellular responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the vascular endothelium and smooth muscle cells. The transport and distribution of this compound are critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The subcellular localization of this compound can impact its activity and interactions with other biomolecules, further modulating cellular responses .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for ent-Tadalafil-d3 involves the modification of the existing synthesis pathway for Tadalafil, which is a PDE5 inhibitor used for the treatment of erectile dysfunction. The modification involves the incorporation of deuterium atoms at specific positions in the molecule to create the deuterated form of Tadalafil, ent-Tadalafil-d3. This modification can be achieved through the use of deuterated starting materials and specific reaction conditions that favor the incorporation of deuterium atoms at the desired positions in the molecule.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated methylamine", "Deuterated piperazine", "Deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated ethyl acetoacetate to form deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose", "Step 2: Reduction of the nitro group in deuterated 2-chloro-4-(dimethylamino)-5-nitropyrimidine using deuterated methylamine to form deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine", "Step 3: Coupling of deuterated 1-(2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-2-deoxy-D-glucose and deuterated 2-chloro-4-(dimethylamino)-5-amino-pyrimidine using deuterated piperazine to form ent-Tadalafil-d3" ] }

1329568-92-4

Formule moléculaire

C₂₂H₁₆D₃N₃O₄

Poids moléculaire

392.42

Synonymes

(6S,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione;  L-Tadalafil-d3;  L-Tildenafil-d3; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.